5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one
Description
5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one is a furanone derivative characterized by a dihydrofuran-3(2H)-one core substituted with two methyl groups at the 2-position and a 4-methoxyphenyl group at the 5-position. The 4-methoxyphenyl group enhances aromatic interactions, while the dimethyl substituents contribute to steric effects and conformational stability .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)12(14)8-11(16-13)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJJPLKUORUBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed cyclization to form the dihydrofuran ring. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : Recent studies have highlighted the potential of 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one as an inhibitor against viral proteases. For example, in silico studies have demonstrated its efficacy against dengue virus type 2 (DEN2) NS2B/NS3 serine protease. Molecular docking studies indicated that the compound forms significant interactions, such as hydrogen bonds with key residues in the enzyme's active site, suggesting its potential as a lead compound for antiviral drug development .
Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. Research indicates that derivatives of dihydrofuran can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions characterized by chronic inflammation.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing this compound via a one-pot reaction involving various reactants. The synthesized compound was subjected to biological evaluation, revealing promising activity against specific viral targets. The binding affinity was assessed using molecular docking techniques, confirming its potential as an antiviral agent .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort investigated the structure-activity relationship (SAR) of similar dihydrofuran derivatives to understand how modifications influence biological activity. This study provided insights into optimizing compounds for enhanced efficacy against viral infections while minimizing toxicity .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibitor for dengue virus protease | Significant binding interactions observed |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Potential therapeutic applications identified |
| Organic Synthesis | Used as a reactant in various organic synthesis protocols | Effective synthesis methods developed |
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of furanone derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group in the target compound improves π-π stacking interactions compared to aliphatic substituents (e.g., ethyl or methyl groups in ). This feature is critical for binding to biological targets, as seen in Pimobendan (a cardiac drug with a 4-methoxyphenyl group) .
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy (-OCH₃) group is electron-donating, enhancing resonance stabilization, whereas acetyl (-COCH₃) or hydroxy (-OH) groups (e.g., in ) alter electronic density, affecting reactivity and acidity.
Biological Activity
5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one (CAS No. 81791-31-3) is an organic compound belonging to the class of dihydrofurans. Its unique structure, characterized by a methoxyphenyl group attached to a dihydrofuran ring, suggests potential biological activities that are currently under investigation.
- Molecular Formula: C13H16O3
- Molecular Weight: 220.27 g/mol
- LogP: 2.24 (indicating moderate lipophilicity)
- Rotatable Bonds: 2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially modulating enzymatic activities and inflammatory pathways. Research indicates that it may inhibit specific enzymes involved in inflammatory processes, leading to potential anti-inflammatory effects .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
Research highlights the compound's potential in reducing inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cell Lines
-
In Vivo Studies
- Animal models have been utilized to assess the anti-inflammatory properties of the compound. Results demonstrated reduced swelling and pain in models of induced inflammation, supporting its therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one, and what catalytic systems are effective?
The compound is typically synthesized via cyclization of substituted carboxylic acid precursors. For example, derivatives like 5-(azidomethyl)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one are prepared by treating 4-(4-methoxyphenyl)pent-4-enoic acid with hypervalent iodine reagents (e.g., PhI(OAc)₂) under mild conditions, followed by azide substitution . Catalytic systems involving Brønsted acids or Lewis acids (e.g., ZnCl₂) are effective for intramolecular lactonization. Column chromatography (silica gel, hexane/EtOAc) is commonly used for purification .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- NMR : H and C NMR in CDCl₃ are standard for structural elucidation. Key signals include methoxy protons (~δ 3.8 ppm) and dihydrofuran carbonyl carbons (~δ 170–175 ppm) .
- IR : Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups confirm functional groups .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular ion peaks and isotopic patterns .
Q. What are its primary applications in biochemical assays?
Related dihydrofuranone derivatives, such as 2-methoxy-2,4-diphenyl-3(2H)-furanone, are used as fluorogenic substrates for detecting collagenase activity. The methoxyphenyl group enhances fluorescence quantum yield, enabling high-throughput screening of enzyme inhibitors .
Q. How does the methoxyphenyl substituent influence its reactivity and stability?
The electron-donating methoxy group stabilizes aromatic intermediates during synthesis and reduces oxidative degradation. However, it may sterically hinder nucleophilic attacks at the carbonyl center, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s environmental fate and biodegradation pathways?
Molecular dynamics simulations and QSAR models estimate properties like log (~2.5) and biodegradation half-life. The dihydrofuran ring is susceptible to hydrolysis under acidic conditions, while the methoxyphenyl group may persist in aerobic environments . Experimental validation via OECD 301F ready biodegradability tests is recommended .
Q. What strategies resolve contradictory data regarding stereochemical outcomes in its synthesis?
- Chiral chromatography : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol resolves enantiomers.
- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally similar dihydrofuran derivatives .
- VCD spectroscopy : Vibrational circular dichroism provides complementary stereochemical data without crystallization .
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent effects : Tetrahydrofuran (THF) or dichloromethane (DCM) improves cyclization efficiency compared to protic solvents.
- Catalyst screening : Zn(OTf)₂ or Sc(OTf)₃ increases reaction rates in lactonization steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions in azide substitutions .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking studies suggest that the dihydrofuran ring mimics natural substrate conformations in enzyme active sites (e.g., collagenase or cytochrome P450). The methoxyphenyl group engages in π-π stacking with aromatic residues, as observed in related flavones .
Q. What experimental designs assess its ecotoxicological impact?
- Acute toxicity : Follow OECD 203 guidelines using Daphnia magna or zebrafish embryos.
- Bioaccumulation : Measure bioconcentration factors (BCF) in algae or fish models .
- Metabolite profiling : LC-MS/MS identifies degradation products in simulated wastewater .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
